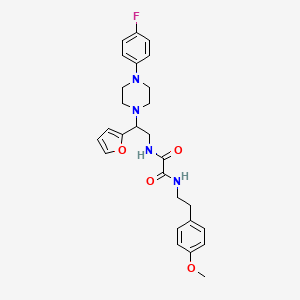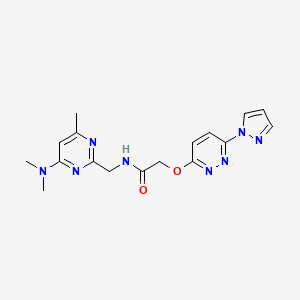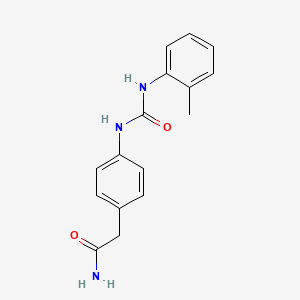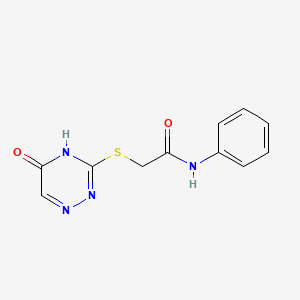
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-(2-(4-(4-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)-N2-(4-methoxyphenethyl)oxalamide is a useful research compound. Its molecular formula is C27H31FN4O4 and its molecular weight is 494.567. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potential in Neuroimaging : A study by García et al. (2014) developed compounds similar to the one , showing promise as a PET radioligand for in vivo quantification of 5-HT1A receptors in neuropsychiatric disorders. This suggests potential applications in neuroimaging and the study of neuropsychiatric conditions (García et al., 2014).
Antidepressant and Antianxiety Effects : Kumar et al. (2017) synthesized derivatives of a similar compound, which demonstrated significant antidepressant and antianxiety activities in animal models. This indicates its potential in developing new treatments for these conditions (Kumar et al., 2017).
Potential as Antipsychotic Agents : Raviña et al. (2000) synthesized and evaluated novel butyrophenones, which are structurally related, for their potential as antipsychotic agents. The study's findings suggest a possible application in the treatment of psychiatric disorders (Raviña et al., 2000).
Therapeutic Agent for Cocaine Abuse : Forrat et al. (2007) investigated compounds structurally similar to the one as a potential therapeutic agent for cocaine abuse. This suggests its possible use in the field of addiction treatment (Forrat et al., 2007).
Inhibition of Dopamine and Serotonin Transporters : Lewis et al. (2003) synthesized derivatives and examined their binding properties to dopamine and serotonin transporters, suggesting potential applications in neurological and psychiatric disorders (Lewis et al., 2003).
Neuroinflammation Imaging : Lee et al. (2022) developed a ligand for PET imaging of colony-stimulating factor 1 receptor, indicating a role in neuroinflammation imaging which is crucial in neurodegenerative diseases like Alzheimer’s (Lee et al., 2022).
Antimicrobial Activity : Mishra et al. (2019) synthesized derivatives demonstrating potent antimicrobial activity, suggesting potential use in combating bacterial and fungal infections (Mishra et al., 2019).
Scale-Up Synthesis for Therapeutic Applications : Ironside et al. (2002) described the development of a robust process for the preparation of a similar compound, highlighting its potential large-scale therapeutic applications (Ironside et al., 2002).
Serotonin Receptor Imaging : Choi et al. (2015) conducted a study on PET imaging of serotonin receptors, which can be relevant for understanding and treating mood disorders (Choi et al., 2015).
Antioxidant Properties : Malík et al. (2017) examined the antioxidant properties of similar compounds, which could be relevant in the development of treatments for oxidative stress-related conditions (Malík et al., 2017).
Propiedades
IUPAC Name |
N'-[2-[4-(4-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]-N-[2-(4-methoxyphenyl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H31FN4O4/c1-35-23-10-4-20(5-11-23)12-13-29-26(33)27(34)30-19-24(25-3-2-18-36-25)32-16-14-31(15-17-32)22-8-6-21(28)7-9-22/h2-11,18,24H,12-17,19H2,1H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHQMCKVSIDXRKT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C(=O)NCC(C2=CC=CO2)N3CCN(CC3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H31FN4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[3-(2,6-Dimethylphenyl)-1-bicyclo[1.1.1]pentanyl]methanesulfonyl chloride](/img/structure/B2500841.png)


![N-(5-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)methyl)-1,3,4-oxadiazol-2-yl)-2-(2,5-dimethylphenyl)acetamide](/img/structure/B2500844.png)

![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2500848.png)

![2-(4-fluorophenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)acetamide hydrochloride](/img/structure/B2500852.png)

![3-Bromo-6-chloroimidazo[1,5-a]pyridine](/img/structure/B2500855.png)


![5-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-2-(pyridin-3-yl)pyrimidine](/img/structure/B2500862.png)
